2-Acetylacteoside (CAS: 94492-24-7) is a naturally occurring phenylethanoid glycoside, structurally defined as the 2'-acetylated derivative of acteoside (also known as verbascoside). This class of compounds is widely investigated for its neuroprotective, anti-inflammatory, and antioxidant properties. The presence of the acetyl group distinguishes 2-acetylacteoside from its more common parent compound, acteoside, and other related glycosides like isoacteoside and echinacoside, leading to critical differences in bioactivity and stability that directly impact its suitability for specific research applications.
Natural Product Source
Phenylethanoid glycoside from Cistanche, Brandisia, Orobanche genera; botanical research context
Structural Distinction
2'-acetyl modification on acteoside core; distinct bioactivity profile from parent glycoside
Quality Profile
HPLC-verified purity profile; supports reproducible pathway and bioassay studies
Substituting 2-acetylacteoside with its parent compound, acteoside (verbascoside), or with crude plant extracts is a critical experimental error. The 2'-acetyl group is not a trivial modification; it significantly alters the molecule's physicochemical properties, which can influence lipophilicity, stability, and interaction with biological targets. For instance, the acetyl group can lead to demonstrably different potencies in key biological assays, such as antioxidant capacity, where 2-acetylacteoside has been shown to be more potent than acteoside, isoacteoside, and echinacoside. Furthermore, processing methods like traditional wine-steaming can significantly decrease the concentration of 2-acetylacteoside while increasing isomers like isoacteoside, highlighting its distinct chemical stability and cautioning against the use of ill-defined extracts where the ratio of these related compounds is unknown. Using a less specific analogue introduces uncontrolled variables, undermining the reproducibility and accuracy of structure-activity relationship (SAR) studies.
2-Acetylacteoside
Target compound; 2'-acetyl group shapes pathway engagement and assay response
Acteoside
Parent glycoside; acetyl modification may shift hepatoprotection and anti-proliferative endpoint context
2-Acetylacteoside
Engages NF-κB/IκBα and Nrf2 pathways in photodamage models
Isoacteoside
Isomer may not engage ROS/TARC or Nrf2 pathways; photodamage endpoint profile may differ
2-Acetylacteoside
Intermediate anti-proliferative rank in vascular SMC assays
Echinacoside / Brandioside
Different glycoside scaffold; potency rank and SAR context may not transfer
In a direct comparative study using a DPPH radical scavenging assay, 2-acetylacteoside demonstrated the highest antioxidant activity among six related phenylethanoid glycosides. The observed order of potency was 2-Acetylacteoside > Acteoside ≥ Tubuloside B ≥ Isoacteoside > Echinacoside > Cistanoside A, establishing a clear performance hierarchy. The study concludes that the 2-acetyl group on the glucopyranose is a key structural feature related to this enhanced activity.
| Evidence Dimension | Antioxidant Activity (DPPH radical scavenging) |
| Target Compound Data | Ranked 1st (Most Potent) |
| Comparator Or Baseline | Acteoside (Ranked 2nd), Isoacteoside (Ranked 4th), Echinacoside (Ranked 5th) |
| Quantified Difference | Qualitatively ranked as the most potent scavenger in a direct comparison of six related compounds. |
| Conditions | DPPH radical scavenging assay system. |
For researchers screening for potent antioxidants or studying structure-activity relationships, selecting 2-acetylacteoside provides a significant potency advantage over its more common parent compound, acteoside.
In a study comparing multiple phenylethanoid glycosides for their ability to promote the proliferation of neural stem cells (NSCs), 2-acetylacteoside was identified as the most potent compound. Further investigation showed that 2-acetylacteoside enhances the proliferation and differentiation of cultured NSCs after oxygen-glucose deprivation/reoxygenation (OGD/R), a key in vitro model for ischemic stroke. This effect was mediated through the activation of the PI3K/Akt signaling pathway, highlighting a specific mechanism of action.
| Evidence Dimension | Neural Stem Cell (NSC) Proliferation |
| Target Compound Data | Identified as the most potent among phenylethanoid glycosides tested. |
| Comparator Or Baseline | Other phenylethanoid glycosides derived from Cistanche deserticola (unspecified in abstract). |
| Quantified Difference | Qualitatively identified as the most potent compound in the initial screening phase. |
| Conditions | In vitro proliferation assay of neural stem cells. |
This evidence indicates that for research into neurogenesis and recovery from ischemic brain injury, 2-acetylacteoside is a more targeted and potent choice than a generic mixture of phenylethanoid glycosides.
In a study investigating components of Cistanche deserticola for activity against monoamine oxidase B (MAO-B), an important target in Parkinson's disease, 2-acetylacteoside was discovered to be a promising, reversible, mixed-type natural MAO-B inhibitor. The study utilized a method to screen for compounds capable of crossing the blood-brain barrier, suggesting its potential suitability for in vivo CNS applications. This differentiates it from broader extracts (Total Glycosides of Cistanche) which show a general effect but lack specificity to a single molecular entity.
| Evidence Dimension | Monoamine Oxidase B (MAO-B) Inhibition |
| Target Compound Data | Identified as a promising, reversible, mixed-type MAO-B inhibitor. |
| Comparator Or Baseline | Total Glycosides of Cistanche deserticola (TC) extract. |
| Quantified Difference | Specifically identified as a key active inhibitor within the broader, less defined TC extract. |
| Conditions | Screening for MAO-B inhibitory components from Cistanche deserticola with blood-brain barrier permeability characteristics. |
For researchers needing a specific, characterized MAO-B inhibitor for neurodegenerative models, procuring purified 2-acetylacteoside avoids the confounding variables present in total glycoside extracts.
A study on the chemical changes in Cistanche deserticola during wine steam-processing revealed a significant decrease in the content of 2-acetylacteoside. Conversely, the content of its isomer, isoacteoside, increased significantly under these conditions. The parent compound, acteoside, also showed a significant decrease. This demonstrates that 2-acetylacteoside has distinct stability characteristics under heat and solvent processing compared to its close relatives.
| Evidence Dimension | Relative concentration after wine steam-processing |
| Target Compound Data | Significantly decreased |
| Comparator Or Baseline | Acteoside (also significantly decreased), Isoacteoside (significantly increased) |
| Quantified Difference | The processing causes a significant shift in the relative ratios of these key phenylethanoid glycosides. |
| Conditions | Traditional Chinese medicine processing (steaming with wine). |
This highlights the procurement need for purified 2-acetylacteoside, as processed raw materials or crude extracts will have a depleted and inconsistent amount of this specific compound, impacting experimental reproducibility.
Based on its superior performance in direct comparison assays, 2-acetylacteoside serves as the appropriate choice for SAR studies aiming to elucidate the role of acetylation in the antioxidant capacity of phenylethanoid glycosides. Using acteoside or echinacoside would mean starting from a lower activity baseline.
Given its identification as the most potent phenylethanoid glycoside for stimulating neural stem cell proliferation in vitro, 2-acetylacteoside is the preferred compound for mechanism-driven studies of neurogenesis, particularly those investigating the PI3K/Akt pathway in the context of ischemia.
For research programs focused on neurodegenerative diseases like Parkinson's, where MAO-B is a key therapeutic target, 2-acetylacteoside provides a specific, characterized, and brain-penetrant starting point for inhibitor studies, unlike complex and undefined plant extracts.
Due to its distinct stability profile during processing compared to acteoside and isoacteoside, high-purity 2-acetylacteoside is essential as an analytical standard to accurately quantify the composition of Cistanche extracts and ensure batch-to-batch consistency in manufacturing or research settings.